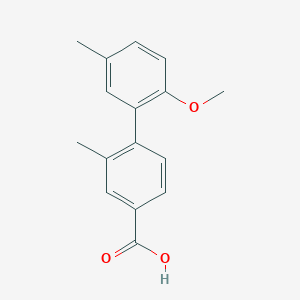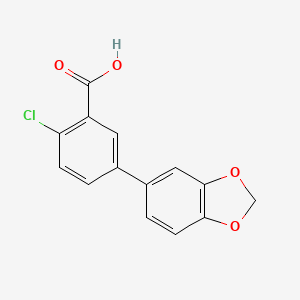
5-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95% (5F3MMB) is a synthetic compound with a wide range of applications in the field of organic chemistry. It is a white solid with a melting point of 90-93°C and is soluble in organic solvents. 5F3MMB is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. It is also used as a reagent in the synthesis of other compounds, such as in the synthesis of sulfonamides, a class of antibiotics.
Applications De Recherche Scientifique
5-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95% has a number of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. It is also used as a reagent in the synthesis of other compounds, such as in the synthesis of sulfonamides, a class of antibiotics. Due to its low toxicity, it is also used in the synthesis of compounds for use in medical research, such as in the synthesis of drugs for the treatment of cancer.
Mécanisme D'action
The mechanism of action of 5-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95% is not fully understood. It is believed that the compound acts as a Lewis acid catalyst, promoting the reaction between 2-methoxy-5-methylphenol and fluorobenzene. The reaction yields a crude product that is then purified by recrystallization.
Biochemical and Physiological Effects
5-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95% has not been studied extensively for its biochemical and physiological effects. However, it is believed to be non-toxic and has low acute toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also non-toxic and has low acute toxicity. However, there are some limitations to its use. It is a relatively unstable compound and can be easily degraded by light and heat.
Orientations Futures
There are a number of potential future directions for the use of 5-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95%. It could be used in the synthesis of new compounds, such as pharmaceuticals and fragrances. It could also be used in the synthesis of compounds for use in medical research, such as in the synthesis of drugs for the treatment of cancer. Additionally, it could be used as a reagent in the synthesis of other compounds, such as in the synthesis of sulfonamides, a class of antibiotics. Further research is needed to fully understand the potential applications of 5-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95%.
Méthodes De Synthèse
The synthesis of 5-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95% can be achieved by a variety of methods, depending on the desired purity. One method involves the reaction of 2-methoxy-5-methylphenol with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. The reaction is carried out in an inert atmosphere, such as nitrogen, at a temperature of 80-90°C. The reaction yields a crude product that is then purified by recrystallization.
Propriétés
IUPAC Name |
3-fluoro-5-(2-methoxy-5-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-3-4-14(19-2)13(5-9)10-6-11(15(17)18)8-12(16)7-10/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBREDIJPRWZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689947 |
Source


|
| Record name | 5-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261931-78-5 |
Source


|
| Record name | 5-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














